molecular formula C6H9N3O2 B1599401 6-Amino-1,5-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 63959-47-7

6-Amino-1,5-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B1599401
CAS RN: 63959-47-7
M. Wt: 155.15 g/mol
InChI Key: OIZFMHOUKUBDHH-UHFFFAOYSA-N
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Description

6-Amino-1,5-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a chemical compound with the molecular formula C6H9N3O2 . It is also known as 6-Amino-1,5-dimethylpyrimidine-2,4(1H,3H)-dione .


Molecular Structure Analysis

The molecular structure of this compound is based on the pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The molecule also contains two methyl groups attached to the 1 and 5 positions of the ring, and an amino group attached to the 6 position .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 155.16 . The compound is a solid and has a pale beige color .

Scientific Research Applications

  • Synthesis and Reactivity of 1,5-Naphthyridine Derivatives

    • Field : Medicinal Chemistry
    • Application : These heterocycles are significant in medicinal chemistry as many exhibit a variety of biological activities .
    • Methods : The synthesis of 1,5-naphthyridines involves various strategies followed by reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .
    • Results : The properties and applications of these heterocycles have been studied over the past 18 years .
  • Biological Potential of Indole Derivatives

    • Field : Pharmacology
    • Application : Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
    • Methods : Researchers synthesize various scaffolds of indole for screening different pharmacological activities .
    • Results : Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

6-amino-1,5-dimethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-3-4(7)9(2)6(11)8-5(3)10/h7H2,1-2H3,(H,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZFMHOUKUBDHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=O)NC1=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10407809
Record name ZINC02576756
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-1,5-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

CAS RN

63959-47-7
Record name ZINC02576756
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-1,5-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Amino-1,5-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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6-Amino-1,5-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 3
6-Amino-1,5-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 4
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6-Amino-1,5-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 5
6-Amino-1,5-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 6
6-Amino-1,5-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

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